BDP FL NHS Ester (CAS: 146616-66-2), also known as BODIPY FL NHS Ester, is an advanced amine-reactive fluorescent probe engineered as a high-performance substitute for traditional 488 nm dyes like fluorescein (FITC/FAM). Characterized by its boron-dipyrromethene core, the compound features a high molar extinction coefficient (≥80,000 M⁻¹cm⁻¹) and an exceptional fluorescence quantum yield (often approaching 0.97 in aqueous environments) with excitation/emission maxima at ~502/511 nm . Unlike many conventional fluorophores, BDP FL is electrically neutral at physiological pH and highly lipophilic, making it highly suited for applications requiring high membrane permeability and minimal alteration of the target molecule's native properties . Its N-hydroxysuccinimide (NHS) ester functional group enables highly efficient, stable amide bond formation with primary amines on proteins, peptides, and amine-modified oligonucleotides, establishing it as a premium selection for rigorous bioconjugation and live-cell imaging workflows .
Procurement teams and researchers often default to Fluorescein Isothiocyanate (FITC) or Carboxyfluorescein (FAM) NHS esters due to their lower upfront cost and historical prevalence, but generic substitution frequently fails in advanced or quantitative assays. Fluorescein derivatives possess a negative charge at physiological pH, which can drastically alter the isoelectric point (pI) of labeled proteins, leading to aggregation or loss of biological function at high degrees of labeling (DOL). Furthermore, fluorescein's fluorescence is highly pH-dependent, suffering severe quenching in acidic microenvironments (such as endosomes or lysosomes) where its signal drops by over 50% below its pKa of ~6.4 . In contrast, BDP FL NHS Ester maintains a neutral charge and exhibits strict pH-insensitivity across a broad range (pH 3–10), ensuring that intracellular tracking assays, long-term confocal imaging, and complex bioconjugations yield reproducible, artifact-free data that generic substitutes cannot provide.
A critical failure point for conventional green fluorophores is signal degradation in low-pH cellular compartments. While fluorescein (FITC/FAM) experiences rapid fluorescence quenching below its pKa of ~6.4, BDP FL NHS Ester is structurally shielded from protonation-induced quenching . Consequently, BDP FL maintains its high quantum yield (~0.97) consistently across a pH range of 3 to 10, whereas fluorescein loses the majority of its emission intensity in acidic endosomes and lysosomes. This quantitative reliability makes BDP FL indispensable for tracking internalized receptors or drug delivery vehicles without false-negative signal loss.
| Evidence Dimension | Fluorescence emission intensity retention at pH < 6.0 |
| Target Compound Data | Retains near 100% of maximum fluorescence (Φ ~ 0.97) down to pH 3.0 |
| Comparator Or Baseline | Fluorescein (FITC/FAM) conjugates |
| Quantified Difference | Fluorescein signal drops by >50% below pH 6.4, while BDP FL remains stable and unquenched |
| Conditions | Aqueous buffer systems ranging from pH 3.0 to 8.0 mimicking endolysosomal environments |
Procuring BDP FL prevents false-negative readouts in intracellular trafficking assays, eliminating the need for complex pH-correction calibrations required when using FITC.
High-density labeling of proteins often leads to precipitation if the fluorophore alters the net charge of the biomolecule. FITC and Alexa Fluor 488 introduce negative charges upon conjugation, which shifts the target protein's isoelectric point (pI) and increases the risk of aggregation at a high Degree of Labeling (DOL) . BDP FL NHS Ester, lacking an ionic charge, contributes a net-neutral charge to the conjugated protein at physiological pH. This allows researchers to achieve a higher DOL without compromising the solubility, conformation, or binding affinity of sensitive monoclonal antibodies or structural proteins .
| Evidence Dimension | Net charge contribution per conjugated fluorophore at pH 7.4 |
| Target Compound Data | 0 (Neutral charge contribution) |
| Comparator Or Baseline | FITC (-1 to -2 charge contribution) and Alexa Fluor 488 (highly anionic) |
| Quantified Difference | BDP FL maintains the native pI of the protein, whereas FITC/Alexa 488 progressively lower the pI with each added dye molecule |
| Conditions | High Degree of Labeling (DOL > 3) on sensitive proteins or antibodies in physiological buffers |
Buyers labeling easily aggregated or highly sensitive proteins must select BDP FL to maximize conjugate recovery yields and preserve native biological activity.
For intracellular target engagement, fluorescently labeled small molecules must cross the plasma membrane. Conjugates formed with FITC or highly sulfonated dyes (like Alexa Fluor 488) are inherently membrane-impermeant due to their strong negative charges, necessitating disruptive cell permeabilization techniques . By contrast, the lipophilic, uncharged core of BDP FL NHS Ester yields highly membrane-permeant conjugates when reacted with low-molecular-weight ligands or peptides. This fundamental physicochemical advantage enables true live-cell kinetic monitoring without artifact-inducing fixation or permeabilization steps [1].
| Evidence Dimension | Intracellular uptake efficiency of labeled low-molecular-weight ligands |
| Target Compound Data | High passive membrane permeability due to neutral, lipophilic BODIPY core |
| Comparator Or Baseline | FITC or Alexa Fluor 488 small-molecule conjugates |
| Quantified Difference | BDP FL conjugates readily cross intact live-cell membranes, whereas charged comparator conjugates are restricted to the extracellular space unless cells are permeabilized |
| Conditions | Live-cell incubation with fluorescently labeled receptor ligands or cell-penetrating peptides |
Selecting BDP FL is mandatory for synthesizing live-cell-compatible intracellular probes, directly saving time and resources spent on complex microinjection or permeabilization protocols.
Continuous laser excitation in confocal microscopy rapidly degrades standard fluorophores. Fluorescein (FAM/FITC) is notorious for rapid photobleaching, often losing the majority of its signal within seconds to minutes of continuous 488 nm argon-ion laser exposure . BDP FL NHS Ester demonstrates exceptional photostability, maintaining its high-intensity emission over significantly longer illumination periods . Furthermore, its narrower emission bandwidth reduces spectral bleed-through into adjacent channels, providing higher peak intensity and cleaner data in multiplexed flow cytometry and microscopy setups .
| Evidence Dimension | Fluorescence signal decay rate under continuous 488 nm laser excitation |
| Target Compound Data | High photostability with prolonged signal retention during time-lapse imaging |
| Comparator Or Baseline | Fluorescein (FITC/FAM) conjugates |
| Quantified Difference | BDP FL exhibits a substantially longer fluorescence half-life before photobleaching compared to the rapid signal degradation of FITC |
| Conditions | Continuous 488 nm laser excitation in live-cell confocal microscopy |
Procurement for core imaging facilities should prioritize BDP FL to ensure researchers can perform extended time-lapse imaging without the data loss associated with FITC photobleaching.
Because BDP FL NHS Ester produces neutrally charged, lipophilic conjugates, it is a highly effective choice for labeling small-molecule ligands and cell-penetrating peptides. Unlike FITC-labeled probes that remain trapped outside the cell, BDP FL conjugates passively cross intact plasma membranes, enabling real-time kinetic studies of intracellular targets without requiring disruptive cell permeabilization .
The strict pH-insensitivity of the BODIPY core makes BDP FL NHS Ester ideal for tracking proteins, antibodies, or nanoparticles as they are internalized into acidic endosomes and lysosomes. While fluorescein signals are quenched below pH 6.4, BDP FL maintains its full quantum yield down to pH 3.0, ensuring accurate quantification of internalization rates without false negatives .
When labeling sensitive structural proteins or monoclonal antibodies where a high Degree of Labeling (DOL) is required, BDP FL is superior to FITC or Alexa Fluor 488. Its neutral charge prevents the alteration of the protein's isoelectric point (pI), thereby avoiding the precipitation, aggregation, and loss of binding affinity that frequently plague heavily negatively charged conjugates.
Irritant